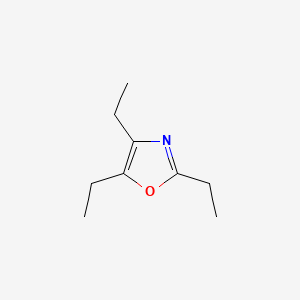

2,4,5-Triethyloxazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

40953-16-0 |

|---|---|

Molekularformel |

C9H15NO |

Molekulargewicht |

153.22 g/mol |

IUPAC-Name |

2,4,5-triethyl-1,3-oxazole |

InChI |

InChI=1S/C9H15NO/c1-4-7-8(5-2)11-9(6-3)10-7/h4-6H2,1-3H3 |

InChI-Schlüssel |

ZLXVSQONSJKXKB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(OC(=N1)CC)CC |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2,4,5 Triethyloxazole

Cyclization Reactions in Oxazole (B20620) Ring Formation

Cyclization reactions represent the classical and most fundamental approach to constructing the oxazole ring. These methods typically involve the formation of key C-O and C-N bonds in an acyclic precursor, followed by a dehydration or elimination step to yield the aromatic oxazole core.

The Van Leusen Oxazole Synthesis: Mechanism and Scope

The Van Leusen oxazole synthesis is a versatile method for preparing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.org The reaction is driven by the unique reactivity of TosMIC, which possesses acidic α-protons, a sulfinic acid group that acts as an excellent leaving group, and an isocyanide carbon that facilitates cyclization. organic-chemistry.org

The mechanism begins with the deprotonation of TosMIC by a base, such as potassium carbonate, to form a nucleophilic anion. wikipedia.org This anion then attacks the carbonyl carbon of an aldehyde (propanal, in the context of 2,4,5-triethyloxazole synthesis) to form an alkoxide intermediate. A subsequent intramolecular 5-endo-dig cyclization occurs, where the alkoxide attacks the isocyanide carbon, forming a 5-membered oxazoline (B21484) intermediate. organic-chemistry.orgwikipedia.org The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which results in the formation of the aromatic oxazole ring. wikipedia.org

While the traditional Van Leusen reaction with an aldehyde yields a 5-substituted oxazole, modifications have expanded its scope to produce more complex substitution patterns. ijpsonline.com To achieve a 2,4,5-trisubstituted oxazole like this compound, a one-pot reaction can be employed using an aldehyde, TosMIC, and an aliphatic halide. This approach allows for the introduction of substituents at both the 4 and 5 positions of the oxazole ring.

Table 1: Key Features of the Van Leusen Oxazole Synthesis

| Feature | Description |

| Key Reagent | Tosylmethyl isocyanide (TosMIC) |

| Co-reactant | Aldehyde |

| Mechanism Steps | 1. Deprotonation of TosMIC.2. Nucleophilic attack on aldehyde.3. Intramolecular cyclization to form oxazoline.4. Elimination of tosyl group. |

| Scope | Primarily for 5-substituted oxazoles; adaptable for 4,5-disubstituted products. ijpsonline.com |

Bredereck Reaction: Principles and Synthetic Utility

The Bredereck reaction provides a direct route to oxazoles through the reaction of α-haloketones with formamide (B127407) or other primary amides. ijpsonline.comslideshare.net This method is particularly useful for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com For the synthesis of this compound, the starting materials would be an appropriately substituted α-haloketone (e.g., 3-bromo-4-hexanone) and propanamide.

The reaction proceeds via initial N-alkylation of the amide by the α-haloketone to form an α-acylamino ketone intermediate. This intermediate then undergoes an acid-catalyzed cyclodehydration, similar to the final step of the Robinson-Gabriel synthesis, to yield the oxazole product. The use of formamide specifically introduces a hydrogen atom at the C2 position, while other primary amides can install alkyl or aryl groups at this position.

The principles of the Bredereck reaction are outlined below:

Nucleophilic Substitution: The amide nitrogen acts as a nucleophile, displacing the halide from the α-carbon of the ketone.

Intermediate Formation: An α-amido ketone intermediate is formed.

Cyclodehydration: Under the reaction conditions, this intermediate cyclizes and dehydrates to form the aromatic oxazole ring.

While traditionally used for 2,4-disubstituted products, its utility can be extended to 2,4,5-trisubstituted oxazoles by selecting an α-haloketone that already contains the desired substituents for the 4 and 5 positions.

Robinson-Gabriel Cyclodehydration and Related Approaches

The Robinson-Gabriel synthesis is a robust and widely used method for preparing 2,4,5-trisubstituted oxazoles. wikipedia.orgsynarchive.com The core of this reaction is the intramolecular cyclodehydration of a 2-acylamino-ketone precursor in the presence of a dehydrating agent. wikipedia.org To synthesize this compound, the required starting material would be N-(4-oxohexan-3-yl)propanamide.

The mechanism involves the following key steps:

Enolization/Protonation: The ketone carbonyl is typically protonated by a strong acid (e.g., sulfuric acid, polyphosphoric acid), or the amide carbonyl is activated by the dehydrating agent (e.g., phosphorus pentachloride, trifluoroacetic anhydride). ijpsonline.comwikipedia.org

Intramolecular Cyclization: The enol oxygen or the amide carbonyl oxygen attacks the activated carbonyl carbon, forming a five-membered cyclic intermediate (an oxazoline derivative).

Dehydration: A molecule of water is eliminated from this intermediate to generate the stable aromatic oxazole ring.

Various dehydrating agents can be employed, with polyphosphoric acid often providing better yields than traditional mineral acids like sulfuric acid or phosphorus oxychloride. ijpsonline.com A recent modification involves a tandem Ugi/Robinson-Gabriel sequence, which allows for the rapid assembly of 2,4,5-trisubstituted oxazoles from simple starting materials like amines, arylglyoxals, isonitriles, and carboxylic acids. nih.gov In this approach, the Ugi reaction product is configured to undergo the Robinson-Gabriel cyclodehydration upon acid treatment. nih.gov

Table 2: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis

| Dehydrating Agent | Typical Conditions | Notes |

| Sulfuric Acid (H₂SO₄) | Concentrated, elevated temperature | Classic reagent, can lead to side reactions. ijpsonline.com |

| Phosphorus Pentachloride (PCl₅) | Inert solvent | Can be harsh, limiting functional group tolerance. ijpsonline.com |

| Polyphosphoric Acid (PPA) | 80-150 °C | Often improves yields compared to H₂SO₄. ijpsonline.com |

| Trifluoroacetic Anhydride (TFAA) | Ethereal solvent | Used in solid-phase synthesis versions. wikipedia.org |

Condensation Strategies for Oxazole Ring Construction

Beyond the named reactions, other condensation strategies are effective for building the oxazole ring. One notable approach involves the synthesis of 2,4,5-trisubstituted oxazoles starting from α-methylene ketones. researchgate.net This multi-step, one-pot process involves the nitrosation of the α-methylene ketone, followed by condensation with an aldehyde and subsequent reduction with zinc in acetic acid. researchgate.net This method provides good yields and avoids the use of highly toxic reagents.

Another fundamental condensation approach is the reaction between α-hydroxy-α-amino ketones and aldehydes. In this strategy, the C2 atom of the oxazole ring is derived from the aldehyde. The reaction proceeds through the formation of a hemiaminal intermediate, which then cyclizes and dehydrates to furnish the oxazole product. The condensation is typically carried out in the presence of sulfuric acid and acetic anhydride.

These condensation reactions are fundamental in organic synthesis and provide versatile entry points to the oxazole core, often utilizing simple and readily available starting materials. nih.gov

Transition Metal-Catalyzed Approaches to Trialkyl Oxazoles

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of substituted oxazoles, offering milder reaction conditions and novel bond-forming strategies compared to classical methods.

Copper-Mediated Oxidative Cyclization Reactions

Copper catalysis has proven particularly effective for the synthesis of polysubstituted oxazoles through oxidative cyclization pathways. rsc.org One efficient method involves the copper-catalyzed reaction of β-diketones with primary amides. rsc.org This approach proceeds through an enamide intermediate, which undergoes an intramolecular oxidative C-O bond formation to yield 2,4,5-trisubstituted oxazoles. For the synthesis of this compound, this would involve the reaction of 3,5-heptanedione (B1630319) with propanamide. A key advantage is the use of an inexpensive and low-toxicity copper catalyst, such as copper(I) bromide (CuBr). rsc.org

Another significant copper-mediated route is the oxidative cyclization of enamides. While some copper(II)-catalyzed methods involving vinylic C-H functionalization lead to 2,5-disubstituted oxazoles, these are noted to be complementary to other protocols, such as iodine-mediated cyclizations, that afford 2,4,5-trisubstituted oxazoles. organic-chemistry.orgacs.org More recent developments have described a facile, copper-catalyzed, solvent-free annulation of ketones and amines under an oxygen atmosphere. acs.org This cascade reaction allows for the efficient synthesis of various 2,4,5-trisubstituted oxazoles at mild temperatures. acs.org

The general mechanism for these copper-catalyzed reactions often involves:

Coordination: The copper catalyst coordinates to the substrates (e.g., enamide, ketone/amine).

Oxidative Cyclization: An intramolecular C-O bond is formed, often involving a single-electron transfer process where the copper species acts as an oxidant. organic-chemistry.org

Rearomatization: The cyclic intermediate is converted to the final oxazole product.

Catalyst Regeneration: The catalyst is regenerated by an external oxidant (e.g., potassium persulfate, O₂). organic-chemistry.orgacs.org

Silver-Catalyzed Oxidative Decarboxylation-Cyclization

A novel strategy for constructing oxazole rings involves a silver-catalyzed oxidative decarboxylation-cyclization reaction. This method provides an alternative to traditional synthetic pathways. nih.gov The process utilizes readily available α-oxocarboxylates and isocyanides as starting materials. nih.gov The silver catalyst facilitates a cascade reaction that involves the formation of key intermediates, including an acyl cation and a high-valent Ag(II) species, with the reaction proceeding through a radical decarboxylative process. nih.gov This methodology is significant as it demonstrates the utility of silver catalysis in forming heterocyclic systems through an oxidative C-C and C-O bond formation sequence.

Table 1: Key Features of Silver-Catalyzed Oxazole Synthesis

| Feature | Description | Source(s) |

|---|---|---|

| Reactants | α-Oxocarboxylates and isocyanides | nih.gov |

| Catalyst | Silver (Ag) compounds | nih.gov |

| Process Type | Oxidative Decarboxylation-Cyclization | nih.gov |

| Key Intermediates | Acyl cation, Ag(II) species | nih.gov |

| Mechanism | Involves a radical decarboxylative process | nih.gov |

Palladium-Catalyzed C-H Activation and Cross-Coupling in Oxazole Synthesis

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of highly substituted oxazoles. This approach allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials and thus improving atom economy. rsc.orgmdpi.com An efficient one-pot protocol has been developed for the synthesis of 2,4,5-trisubstituted oxazoles from simple arenes and functionalized aliphatic nitriles. rsc.org The transformation proceeds through a cascade of palladium-catalyzed C-H activation, carbopalladation, and a tandem annulation sequence under redox-neutral conditions. rsc.org

This methodology is not only limited to the initial construction of the oxazole ring but is also used for its subsequent functionalization. For instance, Pd(II)/Cu(I)-mediated cross-coupling reactions that involve the C-H activation of pre-formed oxazoles are used to create complex, multi-ring architectures. nih.gov The development of specialized bifunctional ligands has been crucial in enhancing the reactivity and selectivity of the palladium catalyst, enabling the activation of even traditionally non-reactive C-H bonds. nih.gov

Table 2: Palladium-Catalyzed Synthesis of 2,4,5-Trisubstituted Oxazoles

| Parameter | Details | Source(s) |

|---|---|---|

| Methodology | C-H Activation / Cascade Reaction / Annulation | rsc.org |

| Catalyst | Palladium (Pd) complexes | rsc.org |

| Starting Materials | Simple arenes, functionalized aliphatic nitriles | rsc.org |

| Conditions | Redox-neutral, one-pot synthesis | rsc.org |

| Significance | High atom-economy, avoids pre-functionalization | rsc.orgmdpi.com |

Green Chemistry Approaches in Oxazole Synthesis

In line with the principles of sustainable chemistry, green approaches to oxazole synthesis are gaining prominence. These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials.

The application of microwave irradiation and ultrasound has significantly enhanced the efficiency of synthesizing heterocyclic compounds, including azole derivatives. mdpi.comnih.gov Microwave-assisted synthesis offers a substantial reduction in reaction times, often from hours to mere minutes, along with an increase in product yields compared to conventional heating methods. nih.govjetir.org This technique is recognized as an environmentally friendly approach due to its high energy efficiency. rsc.org

Similarly, ultrasound-assisted synthesis provides an effective means of promoting reactions through acoustic cavitation. This method often leads to purely obtained products with high yields, shorter reaction times, and simplified work-up procedures, frequently operating under mild conditions. mdpi.com

Table 3: Comparison of Conventional vs. Energy-Assisted Synthesis

| Feature | Conventional Heating | Microwave/Ultrasound Assistance | Source(s) |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | nih.govjetir.org |

| Product Yield | Moderate to high | Often significantly higher | nih.gov |

| Energy Efficiency | Low | High | rsc.org |

| Reaction Conditions | Often harsh | Generally milder | mdpi.com |

Ionic liquids (ILs) are increasingly utilized as green alternatives to volatile organic solvents in chemical synthesis. rsc.org Their unique physicochemical properties, such as negligible vapor pressure, non-flammability, high thermal stability, and recyclability, make them ideal media for sustainable catalytic processes. rsc.orgsemanticscholar.org In the context of heterocycle synthesis, ILs can function as both the solvent and the catalyst, enhancing reactivity and selectivity. rsc.org

The use of ILs facilitates the development of heterogeneous catalytic systems where the catalyst can be easily separated from the reaction mixture and reused, a key principle of green chemistry. mdpi.com Furthermore, ILs are employed in continuous flow processes, which offer greater control and efficiency for industrial-scale chemical production. semanticscholar.org The synergistic effect of the cation and anion components in an IL can be tailored to optimize specific chemical transformations, such as the synthesis of heterocycles. rsc.org

Photochemical Rearrangements for Oxazole Derivatives

Photochemical reactions represent a unique and powerful method for inducing molecular transformations, often without the need for chemical reagents. researchgate.net The irradiation of heterocyclic compounds can lead to complex rearrangements through high-energy intermediates, providing access to novel molecular scaffolds that may be difficult to obtain through thermal reactions. researchgate.netmdpi.com

While the photochemistry of some nitrogen heterocycles like tetrazoles has been studied, leading to selective photofragmentation and the synthesis of other useful compounds, the application to oxazole derivatives is an emerging area. mdpi.com Such photochemical transformations could potentially be used to isomerize or functionalize the oxazole ring, offering a synthetic pathway driven by light. The selectivity and yield of these reactions are highly dependent on the structure of the starting material and the reaction conditions, such as the solvent and wavelength of light used. mdpi.com

Emerging Synthetic Routes for Substituted Oxazoles

The field of oxazole synthesis is continually evolving, with several innovative routes being developed to create substituted derivatives with high efficiency and functional group tolerance.

One of the most versatile methods is the van Leusen oxazole synthesis, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from aldehydes. nih.govmdpi.com This reaction is known for its reliability and broad substrate scope. nih.gov

Other emerging strategies include:

Visible-light photocatalysis : This metal-free approach allows for the intramolecular oxidative cyclization of precursors like N-styrylbenzamides to form the oxazole ring at room temperature using a photocatalyst. organic-chemistry.org

Convergent Domino Cyclization : An oxidative [3+1+1] annulation strategy enables the one-pot synthesis of 2,4,5-trisubstituted oxazoles from simple starting materials like methyl azaarenes, benzoins, and ammonium (B1175870) acetate, often without the need for a metal catalyst. researchgate.net

Copper-Catalyzed Tandem Reactions : A modular synthesis involves a sequential copper-catalyzed amidation of vinyl halides followed by an iodine-promoted cyclization, providing a selective route to highly functionalized oxazoles. organic-chemistry.org

Table 4: Overview of Emerging Oxazole Synthetic Routes

| Synthetic Method | Key Reagents/Catalysts | Description | Source(s) |

|---|---|---|---|

| Van Leusen Synthesis | TosMIC, base, aldehydes | [3+2] cycloaddition to form 5-substituted oxazoles. | nih.govmdpi.com |

| Visible-Light Photocatalysis | Ru(bpy)₃Cl₂, K₃PO₄ | Metal-free oxidative cyclization of enamides. | organic-chemistry.org |

| Domino Cyclization | Iodine, NH₄OAc | Oxidative [3+1+1] annulation for 2,4,5-trisubstituted oxazoles. | researchgate.net |

| Copper-Catalyzed Tandem | Copper catalyst, Iodine | Sequential amidation of vinyl halides and cyclization. | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 2,4,5 Triethyloxazole

Electrophilic Reactivity of the Oxazole (B20620) Ring System

Electrophilic substitution on the oxazole ring is generally considered difficult unless the ring is activated by electron-releasing substituents. pharmaguideline.com The pyridine-like nitrogen atom deactivates the ring towards electrophilic attack, making it less reactive than analogous heterocycles like imidazole. slideshare.net However, the presence of the three ethyl groups at the C2, C4, and C5 positions of 2,4,5-triethyloxazole significantly increases the electron density of the ring, facilitating reactions with electrophiles. pharmaguideline.comtandfonline.com

For oxazoles bearing electron-donating groups, the general order of reactivity for electrophilic substitution is C4 > C5 > C2. pharmaguideline.com This regioselectivity is governed by the stability of the cationic intermediate (the sigma complex) formed during the reaction.

Attack at C4: Electrophilic attack at the C4 position is generally the most favored. The resulting intermediate is stabilized by resonance, with the positive charge being delocalized effectively without placing it on the electronegative oxygen atom. The adjacent ethyl group at C5 provides further inductive stabilization.

Attack at C5: Attack at the C5 position is also possible and is significantly enhanced by the presence of the C4 and C5 ethyl groups. wikipedia.org It is the preferred site for some reactions, such as formylation and acylation, particularly when the C4 position is blocked. tandfonline.comwikipedia.org

Attack at C2: The C2 position is the most electron-deficient due to its proximity to both the electronegative oxygen and nitrogen atoms, making electrophilic attack at this site highly unfavorable. pharmaguideline.com

The table below summarizes the expected regiochemical outcomes for the electrophilic substitution of this compound based on the established principles of oxazole chemistry.

| Reaction | Electrophile | Typical Reagents | Expected Major Product |

| Bromination | Br⁺ | N-Bromosuccinimide (NBS) | 4-Bromo-2,4,5-triethyloxazole |

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | Reaction is often difficult and may lead to ring cleavage. pharmaguideline.comslideshare.net |

| Formylation | HC⁺O | Vilsmeier-Haack (POCl₃, DMF) | 4-Formyl-2,4,5-triethyloxazole |

Nucleophilic Reactivity and Ring-Opening Processes

Nucleophilic substitution reactions are generally rare on an unsubstituted oxazole ring and typically require the presence of a good leaving group. tandfonline.comwikipedia.org In most cases, nucleophilic attack leads to cleavage of the heterocyclic ring rather than substitution. pharmaguideline.com

The most electron-deficient carbon atom in the oxazole ring is C2, making it the primary target for nucleophilic attack. pharmaguideline.comtandfonline.com In the case of this compound, the C2 position is substituted with an ethyl group, which precludes direct attack unless it can be displaced. Strong nucleophiles, such as organolithium reagents or hydroxide ions under harsh conditions, can initiate ring-opening. For instance, metallation at the C2 position of unsubstituted oxazoles is known to be in equilibrium with an open-chain isocyanide, which can be trapped. pharmaguideline.com While the C2-ethyl group prevents direct deprotonation, strong nucleophilic attack could theoretically lead to a cascade of reactions resulting in ring fission.

The general process of ring-opening often involves an initial attack at C2, followed by cleavage of the C2-O1 bond. The resulting intermediates can then rearrange or react further. For example, treatment of some oxazoles with ammonia or formamide (B127407) can lead to ring transformation into imidazoles. pharmaguideline.com

Pericyclic Reactions Involving Oxazoles

Pericyclic reactions, which proceed through a concerted cyclic transition state, are a cornerstone of oxazole chemistry, providing pathways to more complex heterocyclic and carbocyclic structures. libretexts.org

The Diels-Alder reaction is a powerful tool for constructing six-membered rings, and oxazoles can participate as either the diene or, less commonly, the dienophile component. wikipedia.orgorganic-chemistry.org

Oxazoles as Dienes (Normal Electron Demand): The furan-like oxygen atom imparts diene character to the oxazole ring system. pharmaguideline.com The reactivity of the oxazole as a diene is significantly enhanced by electron-donating substituents. pharmaguideline.com Therefore, this compound is expected to be a highly reactive diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride, dimethyl acetylenedicarboxylate). The initial cycloaddition forms a bicyclic adduct containing an oxygen bridge. wikipedia.org This adduct is often unstable and undergoes a retro-Diels-Alder reaction, typically with the elimination of a small molecule, to yield a substituted pyridine. tandfonline.comwikipedia.org This sequence provides a robust method for synthesizing highly substituted pyridine derivatives. researchgate.net

Oxazoles as Dienophiles (Inverse Electron Demand): While less common, the oxazole ring can be made to act as a dienophile. This is achieved by decreasing the electron density of the ring system. Protonation or coordination of a Lewis acid to the nitrogen atom makes the oxazole electron-deficient, facilitating an inverse-electron-demand Diels-Alder reaction with an electron-rich diene. acs.orgnih.govacs.orgresearchgate.net

The table below illustrates potential Diels-Alder reactions involving this compound as the diene component.

| Dienophile | Structure | Expected Pyridine Product (after aromatization) |

| Dimethyl acetylenedicarboxylate (DMAD) | H₃CO₂C-C≡C-CO₂CH₃ | Dimethyl 3,4,5,6-tetraethylpyridine-2-carboxylate |

| Maleic Anhydride | O=C1OC(=O)C=C1 | 3,4,5-Triethylpyridine-1,2-dicarboxylic anhydride |

| Benzyne | C₆H₄ | 2,3,4-Triethylisoquinoline |

The [3+2] cycloaddition is a powerful reaction for the synthesis of five-membered heterocyclic rings, involving a 1,3-dipole and a dipolarophile. sci-rad.com While oxazoles are often synthesized via [3+2] cycloadditions (e.g., from carbenes and nitriles), their participation as a component in such reactions is less common but mechanistically plausible. nih.gov

One potential pathway involves the formation of an azomethine ylide from an oxazolium salt. researchgate.net If this compound were N-alkylated to form a quaternary oxazolium salt, subsequent deprotonation or thermal ring-opening could generate an azomethine ylide. This 1,3-dipole could then react with a suitable dipolarophile (such as an alkene or alkyne) in a [3+2] cycloaddition to form a new five-membered ring system. uchicago.edu This type of reactivity provides a synthetic route to complex, fused heterocyclic architectures.

Derivatization and Functionalization Strategies for Ethyl Substituents

While the reactivity of the oxazole core is often the primary focus, the three ethyl substituents on this compound offer additional sites for chemical modification. Standard methods for the functionalization of alkyl side chains on aromatic rings can be adapted, although the reactivity of the oxazole ring itself must be considered to avoid competing side reactions.

A primary strategy for functionalization is free-radical halogenation at the α-carbon (the benzylic-like position) of the ethyl groups. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), a bromine atom can be selectively introduced. The resulting α-bromoethyl derivative is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a range of functional groups (e.g., -OH, -CN, -OR, -NR₂).

Another potential, though more challenging, approach is deprotonation of the α-carbon using a strong base. The resulting carbanion could then be trapped with an electrophile. However, this method is complicated by the potential for the strong base to react with the oxazole ring itself, possibly leading to ring-opening or metallation at other sites. Careful selection of the base and reaction conditions would be critical for achieving selective functionalization of the ethyl groups.

Ring Interconversions and Rearrangement Mechanisms

The oxazole ring in this compound, while aromatic, possesses inherent ring strain and reactive sites that make it susceptible to rearrangement and transformation into more stable or synthetically useful heterocyclic structures. The following sections explore some of the key mechanistic pathways governing these conversions.

Cornforth Rearrangement

The Cornforth rearrangement is a well-established thermal rearrangement of 4-acyloxazoles, resulting in an isomeric oxazole. The mechanism involves a pericyclic ring opening to a nitrile ylide intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by ring closure.

However, the classical Cornforth rearrangement is not a characteristic reaction of this compound. The primary requirement for this rearrangement is the presence of an acyl group at the 4-position of the oxazole ring, which is absent in this compound. The ethyl group at the 4-position does not possess the necessary electronic features to participate in the requisite nitrile ylide formation and subsequent sigmatropic shift. Therefore, this compound is not expected to undergo a traditional Cornforth rearrangement under thermal conditions.

While direct evidence for a Cornforth-type rearrangement of this compound is not documented, it is important to distinguish it from other potential thermal or photochemical rearrangements that trisubstituted oxazoles might undergo, which would proceed through different mechanistic pathways.

Spectroscopic and Structural Characterization of 2,4,5 Triethyloxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For 2,4,5-Triethyloxazole, specific chemical shifts and coupling constants would provide definitive structural information.

¹H NMR Data Interpretation for Ethyl and Ring Protons

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three distinct ethyl groups attached to the oxazole (B20620) ring at positions 2, 4, and 5. Each ethyl group would typically exhibit a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with the adjacent protons. The chemical shifts of these signals would be influenced by their position on the electron-deficient oxazole ring. The methylene protons of the ethyl group at the C2 position are generally expected to be the most deshielded (shifted furthest downfield) due to the inductive effect of the adjacent nitrogen and oxygen atoms. The methylene protons at C4 and C5 would likely have slightly different chemical shifts from each other due to the different electronic environments of these ring carbons.

Hypothetical ¹H NMR Data for this compound

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₂- (at C2) | Quartet | ~2.8-3.0 |

| -CH₃ (at C2) | Triplet | ~1.3-1.5 |

| -CH₂- (at C4) | Quartet | ~2.6-2.8 |

| -CH₃ (at C4) | Triplet | ~1.2-1.4 |

| -CH₂- (at C5) | Quartet | ~2.5-2.7 |

¹³C NMR Structural Elucidation and Chemical Shift Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton. It is expected to show nine distinct signals: three for the oxazole ring carbons (C2, C4, C5), three for the methylene carbons, and three for the methyl carbons of the ethyl groups. The chemical shifts of the ring carbons are characteristic of the oxazole heterocycle, with C2 typically appearing at the lowest field, followed by C5 and C4.

Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (Oxazole Ring) | ~158-162 |

| C4 (Oxazole Ring) | ~135-140 |

| C5 (Oxazole Ring) | ~145-150 |

| -CH₂- (at C2) | ~25-30 |

| -CH₃ (at C2) | ~10-15 |

| -CH₂- (at C4) | ~20-25 |

| -CH₃ (at C4) | ~10-15 |

| -CH₂- (at C5) | ~18-23 |

Advanced 2D NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would show correlations between the coupled methylene and methyl protons within each ethyl group. An HSQC spectrum would reveal one-bond correlations between each proton and the carbon to which it is attached, allowing for the unambiguous assignment of the methylene and methyl carbons to their corresponding proton signals.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound would display characteristic absorption bands for the vibrations of its functional groups. Key expected absorptions include:

C-H stretching: Aliphatic C-H stretching vibrations from the ethyl groups would appear in the region of 2850-3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the oxazole ring are expected in the 1500-1650 cm⁻¹ region.

C-O-C stretching: The stretching vibration of the C-O-C linkage within the oxazole ring would likely be observed in the 1000-1250 cm⁻¹ range.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₉H₁₅NO. Common fragmentation pathways for alkyl-substituted oxazoles often involve cleavage of the alkyl side chains. For this compound, fragmentation could involve the loss of methyl (•CH₃) or ethyl (•C₂H₅) radicals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For organic molecules such as this compound, the primary electronic transitions observed are typically π → π* and n → π* transitions. The oxazole ring, being a heterocyclic aromatic system, possesses both π electrons and non-bonding (n) electrons on the nitrogen and oxygen atoms.

Detailed experimental studies on the UV-Vis spectroscopic profile of this compound are limited in publicly accessible literature. However, general principles of UV-Vis spectroscopy for substituted oxazoles can provide an expected spectral behavior. The electronic absorption spectrum is characterized by one or more absorption bands, with the position of the maximum absorption (λmax) and the molar absorptivity (ε) being key parameters.

The π → π* transitions in heteroaromatic systems like oxazole are generally of high intensity (large ε value) and occur at shorter wavelengths. The n → π* transitions are typically of lower intensity (smaller ε value) and appear at longer wavelengths. The presence of alkyl substituents, such as the three ethyl groups in this compound, can induce a slight bathochromic (red) shift in the absorption maxima compared to the parent oxazole molecule. This is due to the electron-donating nature of the alkyl groups, which can slightly raise the energy of the highest occupied molecular orbital (HOMO).

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Transition |

| Ethanol | ~220-240 | > 5000 | π → π |

| Ethanol | ~270-290 | < 1000 | n → π |

| Hexane | ~215-235 | > 5000 | π → π |

| Hexane | ~265-285 | < 1000 | n → π |

The solvent in which the spectrum is recorded can also influence the position of the absorption bands. Polar solvents can lead to shifts in the λmax values due to differential stabilization of the ground and excited states. For instance, n → π* transitions often exhibit a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic shift. Further experimental research is necessary to definitively characterize the electronic transitions of this compound.

Computational and Theoretical Chemical Studies on 2,4,5 Triethyloxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular behavior of 2,4,5-triethyloxazole at the electronic level. These methods solve the electronic Schrödinger equation to predict a variety of chemical properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometry and analyzing electronic properties. For this compound, a DFT approach, such as using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation. irjweb.comresearchgate.netirjweb.com

The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy arrangement, known as the ground state structure. irjweb.com This process would reveal the precise spatial orientation of the ethyl groups attached to the oxazole (B20620) ring. Due to steric hindrance, the ethyl groups would likely adopt a staggered conformation to minimize repulsive forces. The oxazole ring itself is aromatic and therefore planar. wikipedia.org

The output of a DFT calculation provides optimized geometric parameters. While experimental data for this compound is scarce, a theoretical calculation would yield values similar to those in the table below, which are illustrative of typical bond lengths and angles for substituted oxazoles.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Atom 1 | Atom 2 | Predicted Value |

|---|---|---|---|

| Bond Length | O1 | C2 | 1.37 Å |

| C2 | N3 | 1.31 Å | |

| N3 | C4 | 1.39 Å | |

| C4 | C5 | 1.36 Å | |

| C5 | O1 | 1.38 Å | |

| Bond Angle | C5-O1-C2 | 105.0° | |

| O1-C2-N3 | 115.0° | ||

| C2-N3-C4 | 108.0° | ||

| N3-C4-C5 | 109.0° | ||

| C4-C5-O1 | 103.0° |

Note: These values are representative examples based on calculations of similar heterocyclic compounds.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC), offer a higher level of theory and accuracy compared to some DFT functionals, especially for describing electron correlation effects. wikipedia.orgdtic.mil

For this compound, applying a high-level ab initio method like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) would provide a benchmark energy value and a highly accurate electronic structure. However, these methods are computationally expensive. nih.gov A common strategy is to first optimize the geometry using a less demanding method like DFT and then perform a single-point energy calculation using a high-level ab initio method on the optimized geometry. This approach provides a balance between accuracy and computational cost. dtic.mil Such calculations are crucial for obtaining precise values for properties like ionization potential and electron affinity, which are essential for understanding the molecule's electronic behavior.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a distinct energy level. Analyzing these orbitals is key to predicting chemical reactivity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy of the HOMO is related to the ionization potential, and a higher HOMO energy indicates greater nucleophilicity. researchgate.net Conversely, the energy of the LUMO is related to the electron affinity, with a lower LUMO energy indicating greater electrophilicity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

For this compound, the electron-donating nature of the three ethyl groups would be expected to raise the energy of the HOMO compared to unsubstituted oxazole, making it a better electron donor. The HOMO would likely be distributed across the π-system of the oxazole ring, while the LUMO would also be a π-antibonding orbital over the ring.

Table 2: Predicted Frontier Orbital Energies for this compound

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.85 | Reflects the molecule's ability to donate electrons. |

| ELUMO | -0.70 | Reflects the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.15 | Indicates high kinetic stability and moderate reactivity. irjweb.com |

Note: These values are illustrative and based on typical DFT calculations for alkyl-substituted oxazoles.

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution reveals how electrons are spread throughout the molecule. A Molecular Electrostatic Potential (MEP) map is generated by plotting the electrostatic potential onto the electron density surface of the molecule. irjweb.com The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov

Different colors on the MEP map represent different potential values. Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. irjweb.com

In this compound, the most negative electrostatic potential would be concentrated around the nitrogen and oxygen atoms of the oxazole ring due to their high electronegativity. The nitrogen atom (N3) is generally the most basic site in oxazoles and the primary site for protonation or electrophilic attack. The hydrogen atoms of the ethyl groups and the region around the carbon atoms would exhibit a positive or neutral potential (green/yellow). irjweb.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, a complete potential energy surface for a reaction can be mapped out. This allows chemists to understand the step-by-step pathway of a chemical transformation and to predict which pathways are most favorable.

For this compound, computational modeling could be used to study various reactions, such as electrophilic substitution or cycloaddition reactions. For example, in an electrophilic substitution reaction, calculations would identify the most likely site of attack on the oxazole ring. The reactivity order for electrophilic substitution on the oxazole ring is generally C5 > C4, with C2 being the least reactive. tandfonline.com

To model a reaction, chemists would first locate the transition state structure for each step. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Frequency calculations are then performed to confirm the nature of the stationary points; a stable molecule will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By comparing the activation energies (the energy difference between the reactants and the transition state) for different possible pathways, the most likely reaction mechanism can be determined. rsc.org

Transition State Characterization and Activation Energy Calculations

Computational studies on oxazole and its derivatives have provided significant insights into their reactivity, particularly in cycloaddition reactions and rearrangements. These studies often focus on characterizing transition states and calculating the associated activation energies to understand reaction mechanisms and predict outcomes.

One area of focus has been the Diels-Alder reaction, where oxazole acts as a diene. Semi-empirical calculations, such as PM3, have been used to determine the activation barriers for the cycloaddition of dienophiles like ethylene, maleonitrile, and maleic anhydride to oxazole. ukim.mk These calculations help to explain why oxazole adducts are readily formed in contrast to those of isoxazole, which are not experimentally observed. ukim.mk For instance, the activation energies for the cycloaddition of various dienophiles to oxazole have been computationally determined, as shown in the table below.

Table 1: Calculated Activation Energies for Diels-Alder Reactions of Oxazole

| Dienophile | Reaction Type | Activation Energy (kJ/mol) |

|---|---|---|

| Ethylene | Cycloaddition | Not specified |

| Maleonitrile | Cycloaddition | Lower than isoxazole |

Data is qualitative as specific values were not provided in the source. ukim.mk

Quantum-chemical calculations have also been employed to investigate the mechanistic pathways in the synthesis of substituted oxazoles. For example, in the formation of fully substituted 5-aminooxazoles, computational studies using Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) have been used to elucidate the reaction mechanism, which proceeds through the intermediacy of nitrilium adducts. nih.govacs.org

Furthermore, DFT calculations have been utilized to study the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles. These calculations indicate that the transformation proceeds through a nitrenoid-like transition state to form a 3aH-pyrrolo[2,3-d]oxazole intermediate, which is then followed by a 1,5-H-shift. mdpi.com The calculated activation barrier for the transformation of the azirine ring of 2-methyl-5-phenyl-5-(2H-azirin-2-yl)oxazole was found to be 38.3 kcal/mol under the specified experimental conditions. mdpi.com

Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies, often supported by computational methods, are crucial for understanding the reactivity and stability of oxazole derivatives under various conditions.

The kinetics of the photo-oxidation of oxazole and its derivatives by singlet oxygen have been investigated using DFT calculations. murdoch.edu.au These studies show that the primary reaction pathway is a [4+2]-cycloaddition of singlet oxygen to the oxazole ring. The pseudo-first-order reaction rate for substituted oxazoles, such as 4-methyl-2,5-diphenyloxazole, was found to be slightly higher than that of unsubstituted oxazole. murdoch.edu.au This is attributed to the electronic effects of the functional groups. murdoch.edu.au The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability, with a larger gap suggesting higher stability. murdoch.edu.au

In the context of atmospheric chemistry, the mechanism and kinetics of the oxidation of oxazole initiated by OH radicals have been studied using DFT and transition state theory. rsc.org The results indicate that the OH-addition reaction proceeds significantly faster than the H-abstraction reaction. rsc.org

Computational studies have also been used to explore the thermodynamic versus kinetic control in the synthesis of substituted heterocycles from precursors that can lead to different products. nih.gov For instance, in the synthesis of 2,5-substituted furans and 3,5-substituted pyrazoles from a common ketoacetylene intermediate, the reaction conditions can be tuned to favor either the thermodynamically or kinetically controlled product. nih.gov

Table 2: Kinetic Data for the Photo-Oxidation of Oxazole Derivatives

| Compound | Reaction Rate (M⁻¹s⁻¹) |

|---|---|

| Unsubstituted Oxazole | 0.94 x 10⁶ |

Data obtained at 300 K with the same initial concentration of species. murdoch.edu.au

Spectroscopic Property Prediction and Validation through Computational Approaches

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules. rsc.org For oxazole and its derivatives, theoretical calculations are used to understand their electronic structure and predict spectroscopic behavior.

Theoretical studies on the excited-state dynamics of oxazole have been performed using methods like complete active space self-consistent field (CASSCF) and complete active space second-order perturbation theory (CASPT2). researchgate.net These calculations help in understanding the photochemistry of oxazoles, including processes like the oxazole-isoxazole rearrangement. The calculated vertical excitation energies for the ππ*-state of oxazole are in reasonable agreement with experimental observations. researchgate.net

DFT calculations have been employed to study the structural, electronic, and spectroscopic properties of related heterocyclic compounds like oxadiazole isomers. growingscience.com Such studies provide insights into the vibrational and UV/VIS spectra of these molecules.

For specific oxazole derivatives, DFT has been used to calculate optimized structures, HOMO-LUMO energies, and other chemical reactivity parameters. irjweb.com For example, in a study of N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, which is indicative of the molecule's chemical reactivity. irjweb.com

Table 3: Calculated Electronic Properties of an Oxazole Derivative

| Parameter | Value (eV) |

|---|---|

| E HOMO | -5.6518 |

| E LUMO | -0.8083 |

Calculations for N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine using DFT (B3LYP) with a 6–311++G (d, p) basis set. irjweb.com

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) are crucial in determining the structure, stability, and biological activity of molecules, including oxazole derivatives. researchgate.nettandfonline.comsemanticscholar.org NCI analysis, a computational technique based on the electron density and its derivatives, is used to visualize and characterize these weak interactions.

While specific NCI analyses on this compound are not available, studies on related heterocyclic systems like oxadiazoles provide a good model for the types of noncovalent interactions that can be expected. In a combined experimental and theoretical study of N-pyridyl ureas bearing oxadiazole moieties, DFT calculations and NCI analysis were used to confirm the presence of π-π stacking interactions, specifically (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) interactions. mdpi.comnih.gov These interactions were visualized as regions of weak attractive forces in the NCI plots. mdpi.com

The structure of oxazole derivatives allows for a variety of noncovalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, which are critical for their binding to biological targets like enzymes and receptors. tandfonline.comsemanticscholar.org The ability to form these diverse interactions contributes to the wide range of biological activities observed for oxazole-containing compounds. researchgate.net

2,4,5 Triethyloxazole As a Versatile Synthetic Building Block

Strategic Utility in the Construction of Complex Organic Molecules

The 2,4,5-trisubstituted oxazole (B20620) framework, exemplified by 2,4,5-Triethyloxazole, serves as a pivotal structural motif in the landscape of organic synthesis. Its prevalence in a wide array of biologically active natural products and pharmaceutical agents underscores its importance as a versatile synthetic building block. The strategic utility of this heterocyclic core lies in its inherent chemical stability, coupled with the potential for diverse functionalization at the 2, 4, and 5 positions. This allows for the systematic construction of complex molecular architectures.

Synthetic chemists have developed numerous methodologies to access the 2,4,5-trisubstituted oxazole core. Classic routes include the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones, and the Fischer oxazole synthesis from cyanohydrins and aldehydes. ijpsonline.com More contemporary methods offer milder conditions and greater substrate scope. For instance, one efficient one-pot method involves a tandem aza-Wittig/Michael/isomerization reaction of vinyliminophosphorane with acyl chlorides, providing good yields without the need for a catalyst. Another notable approach is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.govmdpi.com

The true synthetic power of the this compound unit is realized when it is incorporated into larger, more complex molecules. The oxazole ring can act as a stable scaffold, allowing for sequential reactions on its substituents. Furthermore, the oxazole itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it functions as a diene to construct substituted pyridine rings, which are precursors to systems like vitamin B6. researchgate.netnih.govresearchgate.netacs.org This reactivity opens a pathway to transform a simple heterocyclic building block into a more complex bicyclic intermediate that can be further elaborated.

Table 1: Selected Synthetic Routes to 2,4,5-Trisubstituted Oxazoles

| Method | Starting Materials | Key Reagents/Conditions | Product Scope |

|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylaminoketones | Cyclodehydrating agents (e.g., H₂SO₄, POCl₃) | Broad scope for various substituents |

| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl, dry ether | Primarily 2,5-disubstituted, adaptable for 2,4,5-trisubstituted |

| Van Leusen Reaction | Aldehydes, TosMIC, Alkyl Halides | Base (e.g., K₂CO₃), Ionic Liquid | Yields 4,5-disubstituted oxazoles in one pot |

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient and atom-economical approach to complex molecule synthesis. The 2,4,5-trisubstituted oxazole core is an ideal target for MCR strategies, as these reactions allow for the rapid assembly of the substituted heterocyclic system from simple, readily available precursors. researchgate.netresearchgate.net

Several MCRs have been developed for the one-pot synthesis of 2,4,5-trisubstituted oxazoles. These methods offer significant advantages over traditional linear syntheses by reducing the number of intermediate purification steps, saving time, and minimizing waste. For example, a three-component reaction might involve an aldehyde, an α-hydroxyketone, and an amine in the presence of a suitable catalyst. A four-component variation could involve an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.

The van Leusen reaction, while often considered a two-component reaction between an aldehyde and TosMIC to form a 5-substituted oxazole, can be extended into a one-pot, three-component process. By including an alkylating agent, such as an aliphatic halide, with the aldehyde and TosMIC, 4,5-disubstituted oxazoles can be generated. mdpi.com This highlights the flexibility of integrating the oxazole synthesis into more complex, one-pot sequences.

The development of novel catalytic systems, including the use of ionic liquids and palladium/copper catalysts, has further expanded the scope and efficiency of MCRs for oxazole synthesis. ijpsonline.com These approaches not only facilitate the construction of the oxazole ring itself but also allow for subsequent in-situ modifications, such as Suzuki-Miyaura cross-coupling reactions, to further elaborate the molecular structure in a single continuous process. ijpsonline.com

Development of Advanced Scaffolds and Chemical Probes

The inherent structural and electronic properties of the 2,4,5-trisubstituted oxazole ring make it an excellent scaffold for the development of advanced materials and chemical probes. In medicinal chemistry, the oxazole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets through various non-covalent interactions. nih.gov This has led to its incorporation into numerous drug candidates with diverse therapeutic applications.

A particularly innovative application of the oxazole scaffold is in the design of fluorescent chemical probes for bio-imaging. nih.gov By strategically functionalizing the 2, 4, and 5 positions of the oxazole core, researchers can create organelle-targeting fluorescent probes (OTFPs). The design of these probes typically incorporates three key components: the oxazole core as the fluorophore, a specific targeting group to direct the probe to a particular subcellular organelle (like mitochondria or lysosomes), and a donor-π-acceptor (D-π-A) framework to enhance the fluorescence properties. nih.gov

The synthesis of these oxazole-based probes can be achieved through environmentally benign, one-pot methods, such as iodine-catalyzed oxidative cyclization reactions in open air. nih.gov The versatility of this approach allows for the simple tuning of the probe's properties by changing the starting materials, enabling the development of probes that can selectively stain different organelles or the cytoplasm. These biocompatible fluorophores are valuable tools for studying cellular processes and can be used to monitor the health and function of cells in biological research. nih.gov

Table 2: Design Principles of Oxazole-Based Organelle Targeting Fluorescent Probes (OTFPs)

| Component | Function | Example Moiety |

|---|---|---|

| Fluorophore Core | Emits light upon excitation | 2,4,5-Trisubstituted Oxazole |

| Targeting Group | Directs the probe to a specific cellular location | Morpholine (Lysosome), Pyridinium salt (Mitochondria) |

| D-π-A Framework | Enhances fluorescence quantum yield and Stokes shift | Electron-donating and electron-accepting groups on the oxazole ring |

Stereochemical Implications in Building Block Applications

While this compound itself is an achiral molecule, its application as a building block in asymmetric synthesis has significant stereochemical implications. The control of stereochemistry is paramount in the synthesis of pharmaceuticals and natural products, where often only one enantiomer or diastereomer exhibits the desired biological activity. Related chiral heterocyclic systems, such as oxazolines and oxazolidinones, are widely employed as chiral auxiliaries to direct the stereochemical outcome of reactions. sigmaaldrich.comwikipedia.orgrsc.orgrsc.org These auxiliaries are temporarily incorporated into a molecule to induce facial selectivity in reactions at a prochiral center, and are subsequently removed.

The principles learned from chiral oxazolines can be applied to reactions involving substituents on the this compound core. For example, if one of the ethyl groups were to be functionalized to a prochiral center, the existing chirality in the rest of the molecule (if introduced) could direct the stereoselective addition of a nucleophile.

A more direct stereochemical implication arises from the participation of the oxazole ring in cycloaddition reactions, most notably the Diels-Alder reaction. In this reaction, the oxazole acts as a diene, reacting with a dienophile to form a bicyclic adduct which can then rearrange to form a substituted pyridine. researchgate.net When the dienophile or the oxazole itself contains stereocenters, the cycloaddition can proceed with high diastereoselectivity. rsc.org The facial selectivity of the approach of the dienophile to the plane of the oxazole ring is influenced by the steric and electronic nature of the substituents at the 2, 4, and 5 positions. Therefore, the ethyl groups in this compound would play a crucial role in directing the stereochemical course of such cycloadditions, influencing the stereochemistry of the resulting pyridine product. Activation of the oxazole nitrogen with a Lewis acid can facilitate the reaction and enhance its stereoselectivity. researchgate.netnih.govacs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tosylmethyl isocyanide (TosMIC) |

| Vinyliminophosphorane |

| Pyridine |

| Vitamin B6 |

| Oxazoline (B21484) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.